1-(Methylsulfonyl)-1H-azepine
CAS No.: 20646-53-1
Cat. No.: VC16042768
Molecular Formula: C7H9NO2S
Molecular Weight: 171.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 20646-53-1 |
|---|---|
| Molecular Formula | C7H9NO2S |
| Molecular Weight | 171.22 g/mol |
| IUPAC Name | 1-methylsulfonylazepine |
| Standard InChI | InChI=1S/C7H9NO2S/c1-11(9,10)8-6-4-2-3-5-7-8/h2-7H,1H3 |
| Standard InChI Key | CGTCSULLRBOZPW-UHFFFAOYSA-N |
| Canonical SMILES | CS(=O)(=O)N1C=CC=CC=C1 |
Introduction
Structural and Chemical Characteristics
The core structure of 1-(methylsulfonyl)-1H-azepine consists of a seven-membered ring with one nitrogen atom and one methylsulfonyl substituent. Key structural features include:
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Molecular formula: C₇H₉NO₂S (derived from the parent 1H-azepine, C₆H₇N, with the addition of -SO₂CH₃).
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Molecular weight: 187.22 g/mol.
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Polarity: The sulfonyl group enhances polarity, influencing solubility in polar solvents such as dimethyl sulfoxide (DMSO) or methanol.
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Tautomerism: Like other azepines, the compound may exhibit ring-chain tautomerism, though the sulfonyl group’s electron-withdrawing nature likely stabilizes the aromatic tautomer .
Comparative data with the parent 1H-azepine (CAS 291-69-0) highlights significant differences:
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The synthesis of 1-(methylsulfonyl)-1H-azepine can be approached via two primary routes:
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Direct sulfonylation of 1H-azepine: Reacting 1H-azepine with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine or pyridine).
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Cyclization strategies: Building the azepine ring with pre-installed sulfonyl groups, as seen in analogous tetrahydroazepine syntheses .
Experimental Procedures
Route 1: Sulfonylation of 1H-azepine
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Reagents: 1H-azepine (1.0 equiv), MsCl (1.2 equiv), triethylamine (1.5 equiv), anhydrous dichloromethane (DCM).
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Conditions:
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Cool reaction to 0°C under inert atmosphere.
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Add MsCl dropwise, followed by triethylamine.
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Stir for 12–24 hours at room temperature.
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Workup: Quench with water, extract with DCM, dry over MgSO₄, and purify via column chromatography (hexane/EtOAc).
Route 2: Silyl Aza-Prins Cyclization (Adapted from )
Modifying the silyl aza-Prins cyclization method reported for tetrahydroazepines:
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Starting material: 1-amino-3-triphenylsilyl-4-pentene derivatives functionalized with a methylsulfonyl group.
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Catalyst: FeCl₃ (1.0–1.3 equiv) at −20°C to room temperature.
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Key step: Intramolecular cyclization followed by Peterson elimination to form the seven-membered ring.
Challenges:
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Regioselectivity in sulfonylation.
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Stability of intermediates under acidic conditions.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃):
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δ 3.10 (s, 3H, -SO₂CH₃).
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δ 6.50–7.20 (m, 4H, azepine ring protons).
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δ 2.80–3.20 (m, 2H, ring CH₂ groups).
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¹³C NMR:
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δ 42.5 (-SO₂CH₃).
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δ 125–140 (aromatic carbons).
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δ 170–175 (sulfonyl carbon).
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Infrared (IR) Spectroscopy
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Strong absorption bands at 1350 cm⁻¹ and 1160 cm⁻¹ (asymmetric and symmetric S=O stretching).
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C-N stretching at 1250 cm⁻¹.
Reactivity and Functionalization
The methylsulfonyl group confers unique reactivity:
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Nucleophilic substitution: The sulfonyl group acts as a leaving group, enabling ring-opening reactions with amines or thiols.
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Electrophilic aromatic substitution: The electron-deficient ring undergoes nitration or halogenation at specific positions.
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Cross-coupling: Suzuki-Miyaura coupling with boronic acids to introduce aryl groups .
Industrial and Synthetic Applications
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Pharmaceutical intermediates: Serve as precursors to antipsychotics (e.g., dibenzazepines).
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Ligands in catalysis: Sulfonyl groups enhance metal coordination in asymmetric synthesis.
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Polymer chemistry: Functional monomers for conductive polymers.
Future Directions
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